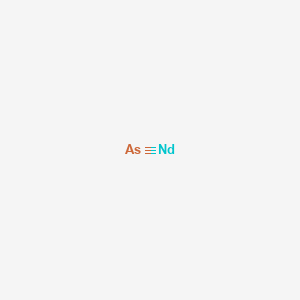
Neodymium arsenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium arsenide is a crystalline solid compound composed of neodymium and arsenic, with the chemical formula NdAs . This compound is known for its semiconductor properties and is used in various photo-optic applications . Neodymium, a rare earth element, is combined with arsenic to form this unique compound, which has garnered interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium arsenide can be synthesized through various methods. One common method involves the direct reaction of neodymium with arsenic at high temperatures. Another approach is the metathesis reaction between neodymium chloride and sodium arsenide, which produces this compound and sodium chloride as a byproduct .
Industrial Production Methods: In industrial settings, this compound is often produced using high-purity raw materials to ensure the quality and performance of the final product. The process typically involves the reduction of neodymium oxide with arsenic in a controlled environment to prevent contamination and ensure the desired stoichiometry .
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with halogens or other elements, resulting in the formation of neodymium halides and arsenic compounds.
Major Products Formed: The major products formed from these reactions include neodymium oxide, arsenic trioxide, neodymium halides, and elemental arsenic .
Applications De Recherche Scientifique
Neodymium arsenide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a semiconductor material in various electronic devices. Its unique properties make it suitable for use in transistors, diodes, and other electronic components .
Biology and Medicine: While this compound is not commonly used directly in biological or medical applications, its derivatives and related compounds are studied for their potential use in medical imaging and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of high-strength magnets and other advanced materials. Its semiconductor properties are also exploited in the manufacturing of optoelectronic devices, such as lasers and light-emitting diodes .
Mécanisme D'action
Neodymium arsenide can be compared with other similar compounds, such as neodymium phosphide, neodymium antimonide, and neodymium bismuthide . These compounds share similar properties but differ in their specific applications and reactivity.
Comparaison Avec Des Composés Similaires
Neodymium Phosphide (NdP): Used in high-temperature applications and as a semiconductor material.
Neodymium Antimonide (NdSb): Known for its magnetic properties and used in magnetic refrigeration.
Neodymium Bismuthide (NdBi): Studied for its potential use in thermoelectric devices
Uniqueness of Neodymium Arsenide: this compound stands out due to its specific combination of electrical conductivity and photo-optic properties, making it particularly valuable in advanced electronic and optoelectronic applications .
Propriétés
Numéro CAS |
12255-09-3 |
|---|---|
Formule moléculaire |
AsNd |
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
arsanylidyneneodymium |
InChI |
InChI=1S/As.Nd |
Clé InChI |
WLDLVNUQGNWKJD-UHFFFAOYSA-N |
SMILES canonique |
[As]#[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















